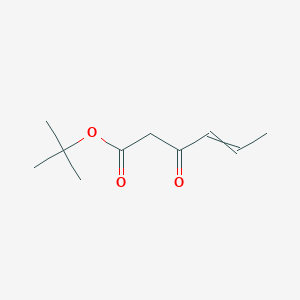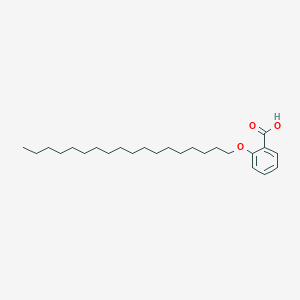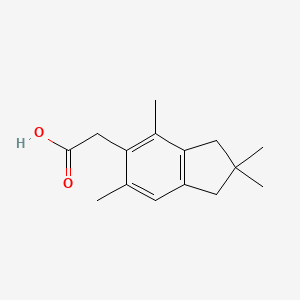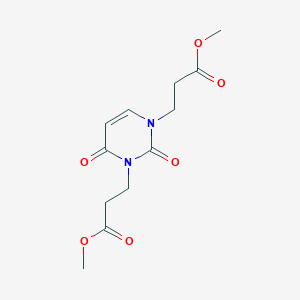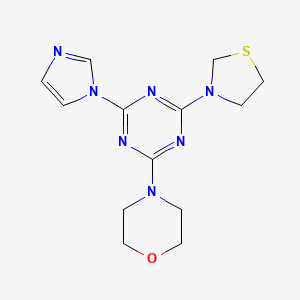![molecular formula C16H15N3O3 B14277267 2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide CAS No. 126299-26-1](/img/structure/B14277267.png)
2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl functional group (R−N=N−R′), where R and R′ can be either aryl or alkyl groups. This specific compound is known for its vivid color due to the π-delocalization of the azo group, making it useful in various applications such as dyes and pigments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide typically involves the diazotization of an aromatic amine followed by azo coupling with a suitable coupling component. The reaction conditions often require maintaining low temperatures to stabilize the diazonium salt intermediate .
Industrial Production Methods
Industrial production of azo compounds like this compound involves large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized as a dye and pigment in textile and leather industries.
Mécanisme D'action
The mechanism of action of 2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as antimicrobial activity or dyeing processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-(4-Hydroxyphenyl)diazenyl]benzoic acid
- 2-[(E)-(4-Nitrophenyl)diazenyl]phenol
- 2-[(E)-(3-Acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid
Uniqueness
2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its vivid color make it particularly valuable in both scientific research and industrial applications .
Propriétés
Numéro CAS |
126299-26-1 |
|---|---|
Formule moléculaire |
C16H15N3O3 |
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
2-[(3-hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C16H15N3O3/c1-11(20)15(16(22)17-12-6-3-2-4-7-12)19-18-13-8-5-9-14(21)10-13/h2-10,15,21H,1H3,(H,17,22) |
Clé InChI |
IRUQWKFIUYJYFS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)
![[(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane)](/img/structure/B14277197.png)
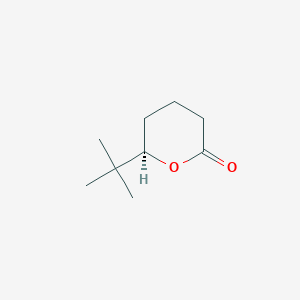


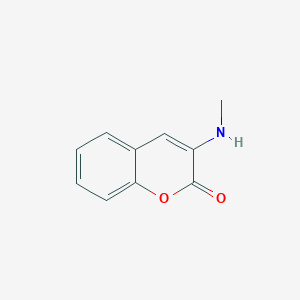
![3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14277244.png)
